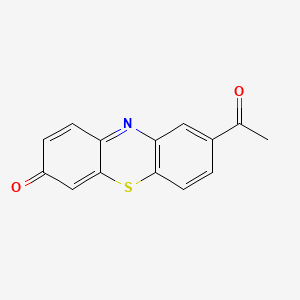

8-Acetyl-3H-phenothiazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32722-89-7 |

|---|---|

Molecular Formula |

C14H9NO2S |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

8-acetylphenothiazin-3-one |

InChI |

InChI=1S/C14H9NO2S/c1-8(16)9-2-5-13-12(6-9)15-11-4-3-10(17)7-14(11)18-13/h2-7H,1H3 |

InChI Key |

ULPPMBLZALUHJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC(=O)C=CC3=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Acetyl 3h Phenothiazin 3 One

Established Synthetic Pathways for Phenothiazin-3-one Core

The formation of the phenothiazin-3-one scaffold is a critical step that can be achieved through several established routes. These methods typically involve the cyclization of appropriately substituted precursors.

The fundamental structure of phenothiazine (B1677639) is often assembled via the cyclization of diphenylamine (B1679370) derivatives. wikipedia.org A classical method involves the thionation of a substituted diphenylamine with sulfur, often in the presence of a catalyst like iodine. wikipedia.orgderpharmachemica.com Modifications of this approach have been developed to improve yields and accommodate various substituents.

Another prominent pathway is the cyclization of 2-substituted diphenyl sulfides. wikipedia.org For instance, the Smiles rearrangement of 2-amino-2'-nitrodiphenyl sulfides, followed by ring closure, provides a versatile route to the phenothiazine ring system. clockss.orgnih.gov A process for preparing 2-substituted phenothiazines involves the reaction of 2-aminobenzenethiol with 2-chloro-1-nitrobenzene derivatives, followed by acetylation and the Smiles rearrangement. nih.gov

A direct and efficient method for creating the oxidized phenothiazin-3-one core involves the reaction of an o-mercaptoaniline (2-aminothiophenol) with a p-benzoquinone. google.com This reaction proceeds in a polar solvent and typically requires two moles of the quinone for every mole of the aminothiophenol. google.com The process is notable for not requiring a catalyst or coupling agent. google.com

The table below summarizes key cyclization strategies for the phenothiazine and phenothiazin-3-one core.

| Method | Precursors | Reagents/Conditions | Product Type | Reference |

| Thionation | Substituted Diphenylamine | Sulfur, Iodine | Phenothiazine | wikipedia.orgderpharmachemica.com |

| Smiles Rearrangement | 2-Amino-2'-nitrodiphenyl sulphide | Base, then cyclization | Phenothiazine | clockss.orgnih.gov |

| Quinone Condensation | o-Mercaptoaniline, p-Benzoquinone | Polar solvent (e.g., Methanol) | 3H-Phenothiazin-3-one | google.com |

| Laccase-Catalyzed Coupling | 2-Aminothiophenol (B119425), Hydroquinone | Laccase enzyme, Aqueous medium | 3H-Phenothiazin-3-one | osti.gov |

| One-Pot Thio-substitution | 1,4-Benzoquinone, Thiol, 1,2-Aminothiophenol | NaIO₄ (Oxidation) | 2-Thio-substituted-3H-phenothiazin-3-one | beilstein-archives.org |

The direct synthesis of the 3H-phenothiazin-3-one moiety is often accomplished through oxidative cyclization reactions. A one-pot method involves the reaction of 1 mole of o-mercaptoaniline with 2 moles of a quinone in a polar solvent, which yields the 3H-phenothiazin-3-one directly. google.com For example, reacting o-mercaptoaniline with p-benzoquinone in methanol (B129727) at room temperature produces 3H-phenothiazin-3-one in good yield. google.com

An environmentally benign approach utilizes a laccase enzyme to catalyze the coupling of 2-aminothiophenol with hydroquinones, which are oxidized in situ to quinones. osti.gov This method can significantly improve the yield of the resulting phenothiazinone compared to syntheses where the enzyme is absent. osti.gov The proposed mechanism involves the initial formation of a phenothiazine intermediate, which is then fully oxidized by the laccase to the final phenothiazin-3-one structure. osti.gov

Furthermore, substituted phenothiazin-3-ones can be prepared. The synthesis of 2,7-dimethoxy-3H-phenothiazin-3-one is achieved by reacting 2-amino-5-methoxy thiophenol with 2-methoxy-p-benzoquinone. google.com Similarly, a one-pot synthesis for 2-thio-substituted-3H-phenothiazin-3-ones involves the in-situ formation of a 2-alkylthio-1,4-benzoquinone, which then condenses with 1,2-aminothiophenol, followed by oxidation with sodium periodate (B1199274) to yield the final product. beilstein-archives.org

Targeted Synthesis of 8-Acetyl-3H-phenothiazin-3-one

A direct, single-step synthesis of this compound is not commonly reported. Its preparation would likely follow a multi-step sequence involving the initial construction of a phenothiazine ring, followed by regioselective functionalization and subsequent oxidation.

The introduction of an acetyl group onto the phenothiazine ring is typically achieved via a Friedel-Crafts acylation. dtic.milresearchgate.net The phenothiazine nucleus has several positions available for electrophilic substitution, with the C-3 and C-7 positions being the most reactive due to the electron-donating effect of the nitrogen atom at position 10. rsc.orgnih.gov However, substitution at the C-2 and C-8 positions is also possible. rsc.org

To control the position of acylation, a common strategy is to first acylate the nitrogen at the N-10 position. researchgate.net This N-acyl group serves as a protecting group and deactivates the ring, but still allows for a second acylation on one of the benzene (B151609) rings. For example, 10-acetylphenothiazine (B156027) can undergo a Friedel-Crafts reaction with acetyl chloride and aluminum chloride to yield 2,10-diacetylphenothiazine. dtic.milresearchgate.net Subsequent hydrolysis or deacylation of the N-10 acetyl group under basic or acidic conditions yields the 2-acetylphenothiazine. dtic.milresearchgate.net Achieving substitution specifically at the C-8 position would depend on the directing effects of other substituents already present on the ring system.

Achieving regioselectivity is a significant challenge in phenothiazine chemistry. researchgate.net Besides the use of N-acyl protecting groups to direct electrophilic substitution, other strategies have been developed. A "bottom-up" synthesis approach can be employed where the substitution pattern is built into the precursors before the final cyclization reaction. rsc.orgnih.gov This method provides excellent control over the final positions of the functional groups, effectively resolving issues of regioselectivity. For instance, introducing bulky methyl groups at the 1- and 9-positions has been used to direct functionalization to the 2- and 8-positions. rsc.orgnih.gov

Another technique for regioselective functionalization involves directing groups. A patented process describes the direct functionalization of N-acyl-phenothiazine at the C-2 position by reaction with sulfur dioxide in the presence of aluminum trichloride, demonstrating that N-protection can enable regioselective introduction of functional groups. google.com While this example targets the C-2 position, the principle of using protecting groups to control reactivity is broadly applicable.

A plausible synthetic route to this compound is outlined below.

| Step | Reaction Type | Starting Material | Reagents/Conditions | Intermediate/Product | Reference Principle |

| 1 | N-Acylation | Phenothiazine | Acetyl Chloride or Acetic Anhydride | 10-Acetylphenothiazine | dtic.milconicet.gov.ar |

| 2 | Friedel-Crafts Acylation | 10-Acetylphenothiazine | Acetyl Chloride, AlCl₃ | 2,10-Diacetylphenothiazine | dtic.milresearchgate.net |

| 3 | N-Deacylation | 2,10-Diacetylphenothiazine | Alcoholic KOH or HCl/Ethanol | 2-Acetylphenothiazine | dtic.milresearchgate.net |

| 4 | Oxidation | 2-Acetylphenothiazine* | Oxidizing Agent (e.g., Laccase, NaIO₄) | This compound** | osti.gov |

*Note: This route yields the 2-acetyl derivative. Achieving the 8-acetyl isomer would require a different precursor or a bottom-up synthesis. The table illustrates the general principles. **Assuming oxidation of 2-acetylphenothiazine yields the corresponding 8-acetylphenothiazinone due to IUPAC numbering conventions of the oxidized ring.

Derivatization Strategies of this compound

The structure of this compound offers multiple reactive sites for further chemical modification, or derivatization. These derivatizations can be used to synthesize new analogues with potentially modulated properties. The primary sites for reaction are the C-8 acetyl group and the C-3 keto group.

The acetyl group's carbonyl is susceptible to condensation reactions. For example, it can react with amines, hydrazines, or hydroxylamine (B1172632) to form the corresponding imines (Schiff bases), hydrazones, or oximes. nih.gov This is a common strategy for modifying ketone functionalities on heterocyclic rings. nih.gov

The C-3 keto group of the phenothiazin-3-one core is part of a p-quinone imine system, making it reactive towards nucleophiles. beilstein-journals.org It can undergo condensation reactions similar to the acetyl group. For the related 3H-phenoxazin-3-one structure, reaction pathways include Schiff base formation via attack at the C-3 center. beilstein-journals.org

Furthermore, the N-H group of the phenothiazine ring can be alkylated or acylated, although the presence of the electron-withdrawing acetyl and keto groups would influence its reactivity. conicet.gov.arscholarsresearchlibrary.com The Mannich reaction is another powerful tool for introducing aminoalkyl chains, which is of great interest for modifying biologically active compounds. nih.gov

Potential derivatization reactions are summarized in the table below.

| Reactive Site | Reaction Type | Reagent | Product Class | Reference Principle |

| C-8 Acetyl Group | Condensation | Primary Amine (R-NH₂) | Imines (Schiff Bases) | nih.gov |

| C-8 Acetyl Group | Condensation | Hydrazine (B178648) (H₂NNH₂) | Hydrazones | nih.gov |

| C-3 Keto Group | Condensation | Primary Amine (R-NH₂) | 3-Imino Derivatives | beilstein-journals.org |

| N-10 Amine | N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl Derivatives | conicet.gov.ar |

| N-10 Amine | N-Acylation | Acyl Halide (RCOCl) | N-Acyl Derivatives | scholarsresearchlibrary.com |

Modifications at the Phenothiazine Nitrogen (N-10)

Alkylation and Acylation Reactions

The N-10 position of the phenothiazine nucleus is readily functionalized through alkylation and acylation reactions. These modifications are fundamental in diversifying the phenothiazine scaffold.

Acylation is commonly achieved by reacting the phenothiazine core with acyl halides, such as chloroacetyl chloride. For instance, the reaction of phenothiazine with chloroacetyl chloride in a solvent like dry benzene under reflux yields N10-(chloroacetyl)phenothiazine. researchgate.netnih.gov This intermediate is a versatile building block for further derivatization. Similarly, phenothiazine can be reacted with other reagents like 3-chloropropanoyl chloride or 4-chlorobutanoyl chloride to introduce different acyl chains at the N-10 position. nih.gov

Alkylation of the N-10 nitrogen can be performed using various alkyl halides. A typical procedure involves treating phenothiazine with an alkyl halide, such as heptyl bromide, in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). rsc.org Another method involves heating phenothiazine with dimethyl sulfate (B86663) in dioxane with anhydrous sodium carbonate. cdnsciencepub.com These reactions introduce simple or functionalized alkyl groups, which can alter the lipophilicity and steric profile of the molecule.

The resulting N-10 substituted phenothiazines can be used in subsequent reactions. For example, N10-(chloroacetyl)phenothiazine can be reacted with various aromatic amines to produce aryl amino acetyl N10-phenothiazine derivatives. nahrainuniv.edu.iq

Table 1: Examples of N-10 Alkylation and Acylation Reactions on the Phenothiazine Scaffold

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Phenothiazine | Chloroacetyl chloride | N10-(Chloroacetyl)phenothiazine | researchgate.net |

| Phenothiazine | Heptyl bromide / NaH | 10-Heptyl-10H-phenothiazine | rsc.org |

| Phenothiazine | Dimethyl sulfate / Na2CO3 | 10-Methylphenothiazine | cdnsciencepub.com |

Formation of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an active carbonyl compound. bas.bggsconlinepress.com In the context of phenothiazine chemistry, Schiff bases can be formed from derivatives containing either an amino or a carbonyl functionality.

A relevant pathway involves the elaboration of a side chain at the N-10 position to incorporate a reactive group for Schiff base formation. For example, N10-(chloroacetyl)phenothiazine can be converted to a hydrazine derivative, N10-(acetylphenothiazine)hydrazine, by treatment with hydrazine hydrate. nahrainuniv.edu.iqnahrainuniv.edu.iq This hydrazine can then be used to build more complex heterocyclic systems. For example, reaction with N10-(2-mercapto-[5H]-1,3-imidazol-4-yl)phenothiazine yields a hydrazine derivative which can then be reacted with various aromatic aldehydes. nahrainuniv.edu.iq This condensation reaction between the terminal hydrazine group and the aldehydes leads to the formation of a series of N-10 substituted phenothiazine Schiff bases. nahrainuniv.edu.iq This strategy highlights how modifications at the N-10 position can be extended to create complex derivatives with potential applications. nahrainuniv.edu.iqbas.bg

Table 2: Synthesis of Phenothiazine Schiff Bases via N-10 Substituted Hydrazine

| Precursor | Reagent | Product Type | Reference |

|---|

Structural Diversification via Side-Chain Elaboration

The acetyl group at the C-8 position of the phenothiazine ring serves as a versatile handle for structural diversification through side-chain elaboration. A prominent method for this is the Claisen-Schmidt condensation, which is used to synthesize chalcones. nih.gov

In this reaction, an acetyl-substituted phenothiazine, such as 2-acetylphenothiazine (an isomer of the title compound, but demonstrating the principle reaction), is treated with various substituted aryl aldehydes in the presence of a base. nih.gov The reaction typically involves stirring a mixture of the N-alkylated 2-acetylphenothiazine and an appropriate aryl aldehyde in an alcoholic solution of sodium hydroxide (B78521) at room temperature. nih.gov This condensation reaction extends the acetyl side-chain into an α,β-unsaturated ketone system, forming chalcone-based phenothiazine derivatives. The choice of the aryl aldehyde allows for the introduction of a wide range of substituents, leading to a library of structurally diverse compounds. nih.gov

Another approach to side-chain elaboration involves the reaction of chloroacetyl phenothiazine derivatives with nucleophiles. For example, 2-chloroacetyl phenothiazines can be reacted with phenols or salts of various acids to yield 2-substituted acetylphenothiazines, effectively elongating and functionalizing the side chain. nih.gov

Table 3: Examples of Chalcone (B49325) Synthesis from 2-Acetylphenothiazine Derivatives

| 2-Acetylphenothiazine Derivative | Aryl Aldehyde | Base / Conditions | Product Type | Reference |

|---|---|---|---|---|

| 10-Ethyl-2-acetylphenothiazine | 4-Chlorobenzaldehyde | 5% Alcoholic NaOH | Chalcone-based phenothiazine | nih.gov |

| 10-Ethyl-2-acetylphenothiazine | 4-Methoxybenzaldehyde | 5% Alcoholic NaOH | Chalcone-based phenothiazine | nih.gov |

| 10-Ethyl-2-acetylphenothiazine | 2,4-Dichlorobenzaldehyde | 5% Alcoholic NaOH | Chalcone-based phenothiazine | nih.gov |

Formation of Fused Heterocyclic Systems from this compound Precursors

Phenothiazine derivatives serve as valuable precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the intramolecular cyclization of functional groups introduced onto the phenothiazine scaffold.

One strategy involves derivatizing the N-10 position with a side chain capable of cyclization. For example, reacting N10-(chloroacetyl)phenothiazine with thiosemicarbazide (B42300) yields N10-(acetylphenothiazine)thiosemicarbazide. nahrainuniv.edu.iqnahrainuniv.edu.iq This intermediate can then undergo intramolecular cyclization under basic conditions (e.g., refluxing with 2N NaOH) to form a fused triazine ring, resulting in N10-(3-mercapto-[1H,6H]-1,2,4-triazin-5-yl)phenothiazine. nahrainuniv.edu.iqnahrainuniv.edu.iq

Similarly, treatment of N10-(chloroacetyl)phenothiazine with thiourea (B124793) gives N10-(acetylphenothiazine)thiourea. nahrainuniv.edu.iqnahrainuniv.edu.iq This precursor can be cyclized under different conditions to yield different fused heterocycles. Refluxing with concentrated sulfuric acid leads to the formation of a fused thiazole (B1198619) ring, yielding N10-(2-amino-[5H]-1,3-thiazol-5-yl)phenothiazine. nahrainuniv.edu.iqnahrainuniv.edu.iq Alternatively, refluxing the same precursor in a basic medium (2N NaOH) results in the formation of a fused imidazole (B134444) ring, specifically N10-(2-mercapto-[5H]-1,3-imidazol-4-yl)phenothiazine. nahrainuniv.edu.iqnahrainuniv.edu.iq

These examples demonstrate how functionalized phenothiazine precursors can be used to construct novel, polycyclic heterocyclic systems by building additional rings onto the core structure. Another advanced example includes the formation of planar Blatter radicals via intramolecular cyclization, creating highly conjugated systems like 2-phenyl-3H- researchgate.netcdnsciencepub.comnahrainuniv.edu.iqtriazino[5,6,1-kl]phenothiazin-3-yl. scispace.com

Optimization of Reaction Conditions and Yield Enhancement

Improving the efficiency and yield of synthetic routes to phenothiazine derivatives is a continuous focus of research. This involves optimizing reaction parameters and exploring novel synthetic methodologies, including catalytic approaches and advanced energy sources.

Catalytic Approaches in this compound Synthesis

The synthesis of the core 3H-phenothiazin-3-one structure can be achieved through several methods, with some recent approaches utilizing catalytic systems to improve efficiency.

One effective method for synthesizing phenothiazin-3-ones involves the oxidative radical coupling of hydroquinones with 2-aminothiophenols. nih.govrsc.org This reaction can be mediated by chromic acid (H2CrO4), generated in situ from chromium trioxide (CrO3). nih.govrsc.org The process is believed to proceed through a domino reaction involving the C-S bond formation via the coupling of a thiyl radical and an aryl radical, followed by oxidation to yield the final phenothiazin-3-one product. nih.gov This one-pot method works well for a variety of substituted hydroquinones and 2-aminothiols. nih.govrsc.org

In contrast, a well-established non-catalytic method for preparing the parent 3H-phenothiazin-3-one involves the reaction of o-mercaptoaniline with p-benzoquinone. google.com An optimized procedure for this reaction involves the slow addition of a solution of o-mercaptoaniline to a stirred suspension of quinone in a polar solvent like methanol at ambient temperature. google.com This method is notable for not requiring any catalyst or coupling agent and provides a good yield (around 61%) of the product, which often precipitates directly from the reaction mixture in a substantially pure form. google.com

Furthermore, the use of microwave irradiation has been shown to be an effective technique for accelerating reactions and improving yields in the synthesis of various phenothiazine derivatives, such as chalcones, representing a physical method for yield enhancement. mdpi.com

Solvent and Temperature Effects on Reaction Outcomes

The selection of an appropriate solvent and the careful control of reaction temperature are critical parameters in the synthesis and chemical modification of this compound and related phenothiazine structures. These factors significantly influence reaction rates, yields, and in some cases, the regioselectivity and the nature of the products formed. Research into the synthesis of various phenothiazine derivatives has provided insights into how these conditions can be manipulated to optimize reaction outcomes.

The synthesis of phenothiazinones, a class of compounds to which this compound belongs, is highly sensitive to the solvent medium. For instance, in a three-component reaction to produce arylated phenothiazones, a variety of solvents were tested to determine the optimal conditions for the reaction. The choice of solvent was shown to have a dramatic effect on the isolated yield of the product. acs.org

A screening of solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (MeOH), acetonitrile (B52724) (CH₃CN), tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297) (EtOAc), and dimethylformamide (DMF) revealed that DMSO was superior, affording a product yield of 85%. acs.org In contrast, the use of methanol resulted in a significantly lower yield of approximately 45%, while acetonitrile and THF yielded negligible amounts of the desired product. acs.org The reaction in DMF and ethyl acetate provided yields of 37% and 15-20%, respectively. acs.org In an aqueous medium, the yield was found to be 22%. acs.org These findings underscore the critical role of the solvent in facilitating the reaction, likely through the stabilization of intermediates and transition states.

Table 1: Effect of Different Solvents on the Yield of Arylated Phenothiazones acs.org

| Entry | Solvent | Isolated Yield (%) |

| 1 | DMSO | 85 |

| 2 | Methanol | ~45 |

| 3 | Acetonitrile | Negligible |

| 4 | THF | Negligible |

| 5 | DMF | 37 |

| 6 | Ethyl Acetate | 15-20 |

| 7 | Water | 22 |

Similarly, in the photochemical oxidation of sulfides to sulfoxides using 3H-phenothiazin-3-one as a photocatalyst, the choice of solvent was crucial. While methanol was selected as a green and sustainable option, chloroform (B151607) was noted to offer shorter reaction times, a valuable consideration for industrial applications. researchgate.net The study also found that other alcohols did not produce results comparable to methanol, and solvents like 2-Me-THF, benzene, and dimethyl sulfoxide did not yield the desired product. researchgate.net

Temperature is another key variable that dictates the success of synthetic methodologies for phenothiazine derivatives. The synthesis of 3-acetyl-10-alkylphenothiazine, for example, is carried out within a specific temperature range of 20-60 °C. google.com In the synthesis of other heterocyclic compounds, such as 2-mercaptoquinazolin-4(3H)-ones, a temperature of 80 °C was determined to be optimal when using certain deep eutectic solvents, as higher temperatures could lead to their decomposition. nih.govnih.gov

Specific temperature points are often critical for different reaction steps. For the synthesis of thiolated (oligo)phenothiazines, reactions are initiated at very low temperatures, such as -78 °C, before being allowed to warm to room temperature. beilstein-journals.org The synthesis of certain chalcone derivatives of 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone involves heating at 90 °C. mdpi.com Furthermore, some reactions, like the synthesis of novel phenothiazine analogues, are conducted under reflux conditions, indicating the need for elevated temperatures to drive the reaction to completion. google.com In some cases, very high temperatures, such as 150 °C, are employed for specific amination reactions. unisi.it

The interplay between solvent and temperature is also evident in the synthesis of N-substituted phenothiazine derivatives, where reactions are performed in solvents like dioxane at 100°C or in dimethyl sulfoxide at 80°C. mdpi.com The synthesis of sensitizers based on 10-heptyl-10H-phenothiazine-3-carbaldehyde involves a Vilsmeier formylation reaction where the temperature is raised to 70 °C and maintained overnight in DMF. rsc.org

The following table summarizes various reaction conditions reported for the synthesis of different phenothiazine derivatives, highlighting the diversity of solvents and temperatures employed.

Table 2: Examples of Solvent and Temperature Conditions in Phenothiazine Synthesis

| Reactants/Reaction Type | Solvent | Temperature | Yield (%) | Reference |

| 1,4-NQ, 2-amino thiophenol, p-fluorophenyl diazonium salt | DMSO | Not Specified | 85 | acs.org |

| Phenothiazine, Allyl bromide, KOH | Dimethyl sulfoxide | 80 °C | 80 | mdpi.com |

| 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone, Benzaldehydes, Ba(OH)₂·8H₂O | Ethanol | 90 °C | Not Specified | mdpi.com |

| Thioridazine derivative synthesis | Methanol | Reflux | 85 | unisi.it |

| 10-alkylphenothiazine, Acetic anhydride, Phosphoric acid | No Solvent | 20-60 °C | High | google.com |

| Anthranilic acid, Phenyl isothiocyanate | Choline chloride:urea (1:2) | 80 °C | Good | nih.gov |

| Sulfide (B99878) oxidation using 3H-phenothiazin-3-one | Methanol-Water | Not Specified | Good to Excellent | researchgate.net |

| 3-bromo-10H-hexylphenothiazine, n-butyllithium, Sulfur, Acetyl chloride | THF | -78 °C to Room Temp. | Not Specified | beilstein-journals.org |

| 10-heptyl-10H-phenothiazine, POCl₃ | DMF | 70 °C | 93 | rsc.org |

| 10-chloroacetylphenothiazine, Aryl amines, K₂CO₃ | THF | Reflux | Not Specified | google.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 8 Acetyl 3h Phenothiazin 3 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 8-Acetyl-3H-phenothiazin-3-one and its related compounds. researchgate.net This powerful, non-destructive technique allows for the detailed mapping of the carbon-hydrogen framework.

One-Dimensional (1D) NMR: ¹H and ¹³C Assignments

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the initial and most fundamental layer of structural information. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the acetyl group in this compound and its analogs is a key diagnostic signal, typically appearing significantly downfield. For example, in a phenothiazine-dithiocarbamate hybrid, the carbonyl carbon of the acetyl group was observed at δ 168.62 ppm. nih.gov The carbon of the ketone on the phenothiazine (B1677639) ring is also a notable feature, with the C-3 ketone in 3H-phenothiazin-3-one appearing at δ 182.5 ppm. rsc.org The aromatic carbons of the phenothiazine core give rise to a series of signals in the range of approximately δ 115 to 150 ppm. scholarsresearchlibrary.comrsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Phenothiazine Analogs

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

| 3H-Phenothiazin-3-one | CDCl₃ | 7.90–7.87 (m, 1H), 7.60 (d, 1H), 7.49–7.45 (m, 3H), 6.92 (dd, 1H), 6.73 (d, 1H) | 182.5, 146.5, 139.9, 139.2, 135.4, 135.2, 134.0, 131.0, 128.0, 125.0, 123.7, 120.0 |

| 2-Methyl-3H-phenothiazin-3-one | CDCl₃ | 7.87 (d, 1H), 7.48–7.44 (m, 4H), 6.74 (s, 1H), 2.20 (s, 3H) | 182.6, 146.6, 144.2, 139.3, 136.4, 134.5, 133.6, 130.3, 127.7, 124.9, 123.2, 119.7, 16.5 |

| 1,4-Dichloro-3H-phenothiazin-3-one | CDCl₃ | 8.08–8.06 (m, 1H), 7.63–7.57 (m, 3H), 7.29 (s, 1H) | 173.5, 144.5, 141.2, 138.2, 134.7, 132.8, 132.6, 132.2, 128.8, 125.2, 124.9, 123.5 |

Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, and DNOE for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex analogs, a suite of two-dimensional (2D) NMR experiments is indispensable. rsc.orgntnu.no

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. It is particularly useful for tracing out the connectivity within the aromatic rings of the phenothiazine core. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is instrumental in connecting different fragments of the molecule, for example, linking the acetyl group to the phenothiazine ring system by showing a correlation between the acetyl protons and the aromatic carbon to which the acetyl group is attached.

DNOE (Differential Nuclear Overhauser Effect) or NOESY: These experiments provide information about the spatial proximity of protons. A cross-peak between two protons indicates that they are close in space, even if they are not directly connected through chemical bonds. This is particularly valuable for determining the stereochemistry and conformation of the molecule. nih.gov

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of the structure of this compound and its derivatives. ntnu.nonih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. bham.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with a high degree of accuracy. rsc.org This precision allows for the calculation of the elemental formula of the compound, as each unique combination of atoms will have a slightly different exact mass. rsc.org For instance, the calculated mass for C₁₂H₈NOS [M+H]⁺ is 214.0321, and a measured HRMS value of 214.0322 would confirm this elemental composition for 3H-phenothiazin-3-one. rsc.org This technique is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers.

Interactive Data Table: HRMS Data for Phenothiazine Analogs

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| 3H-Phenothiazin-3-one | C₁₂H₈NOS | [M+H]⁺ | 214.0321 | 214.0322 |

| 2-Methyl-3H-phenothiazin-3-one | C₁₃H₁₀NOS | [M+H]⁺ | 228.0478 | 228.0466 |

| 1,4-Dichloro-3H-phenothiazin-3-one | C₁₂H₆Cl₂NOS | [M+H]⁺ | 281.9542 | 281.9540 |

| 2-Methoxy-3H-phenothiazin-3-one | C₁₃H₁₀NO₂S | [M+H]⁺ | 244.0427 | 244.0439 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns. The way in which this compound and its analogs break apart upon ionization can help to confirm the connectivity of different functional groups and the core structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. mrclab.com It is particularly useful for identifying key functional groups. For this compound, characteristic IR absorption bands would include:

A strong absorption band for the C=O stretch of the ketone on the phenothiazine ring, typically in the range of 1619-1629 cm⁻¹. rsc.org

Another strong C=O stretching band for the acetyl group.

Bands corresponding to C-N and C-S stretching within the phenothiazine ring.

Absorptions in the aromatic region due to C=C stretching and C-H bending vibrations. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. mrclab.commsu.eduuu.nl The phenothiazine ring system is a chromophore, meaning it absorbs UV-Vis light. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the ring and the presence of auxochromes. The extended conjugation in the 3H-phenothiazin-3-one core results in characteristic absorption bands. For example, phenothiazine derivatives often exhibit a strong absorption band in the near-UV region (Soret band) and weaker bands in the visible region (Q bands). mdpi.com The specific λ_max values for this compound would provide insight into the electronic structure of the molecule.

Vibrational Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wikipedia.orglibretexts.org Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint". libretexts.org For this compound and its analogs, IR spectroscopy is crucial for confirming the presence of key structural features, particularly the carbonyl groups and the phenothiazine core.

The analysis of phenothiazine derivatives reveals several characteristic absorption bands. The N-H stretch of the secondary amine within the phenothiazine ring typically appears as a distinct peak. scholarsresearchlibrary.com Aromatic C=C stretching vibrations from the fused benzene (B151609) rings are observed in the 1600–1500 cm⁻¹ region. mdpi.com The presence of the acetyl group and the ketone in the phenothiazin-3-one ring are confirmed by strong absorptions corresponding to C=O stretching vibrations. The position of the C=O band can be influenced by its chemical environment; for instance, conjugation and substituent effects can shift the frequency. lew.ro In various phenothiazine analogs, carbonyl stretching frequencies have been reported in the range of 1670-1730 cm⁻¹. lew.ronih.gov

Table 1: Characteristic IR Absorption Frequencies for Phenothiazine Analogs

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | References |

|---|---|---|

| N-H Stretch | 3230 - 3450 | scholarsresearchlibrary.comlew.roorientjchem.org |

| Aromatic C-H Stretch | 3050 - 3070 | scholarsresearchlibrary.comlew.ro |

| Aliphatic C-H Stretch | 2850 - 2960 | lew.ronih.gov |

| Carbonyl (C=O) Stretch | 1670 - 1730 | scholarsresearchlibrary.comlew.ronih.gov |

| Aromatic C=C Stretch | 1500 - 1615 | mdpi.comnih.gov |

| C-N Stretch | 1290 - 1330 | nih.govorientjchem.org |

This table is a compilation of data from various phenothiazine derivatives and provides an expected range for the functional groups present in this compound.

Electronic Transitions and Chromophore Analysis via UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. mdpi.com The phenothiazine core is a chromophore that absorbs UV radiation, and its absorption spectrum is sensitive to substitution on the ring. nih.gov

The UV-Vis spectra of phenothiazine derivatives typically exhibit multiple absorption bands. A band observed around 240–260 nm is generally assigned to a π-π* transition within the conjugated aromatic system of the phenothiazine nucleus. researchgate.netmdpi.com Another common transition, an n-π* transition involving the non-bonding electrons of the nitrogen and sulfur atoms in the thiazine (B8601807) ring, is often seen at longer wavelengths, around 310-320 nm. researchgate.net The introduction of an acetyl group, an electron-withdrawing group, can influence these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax). mdpi.comnih.gov The color of phenothiazine-based dyes is a direct result of these electronic transitions extending into the visible range. nih.gov

Table 2: Typical Electronic Transitions in Phenothiazine Chromophores

| Wavelength (λmax) Range | Type of Transition | Chromophoric System | References |

|---|---|---|---|

| 240 - 260 nm | π-π* | Phenothiazine aromatic system | researchgate.netmdpi.com |

| 310 - 320 nm | n-π* | Non-bonding electrons of N/S | researchgate.net |

| 440 - 660 nm | Intramolecular Charge Transfer (ICT) | Donor-Acceptor systems | mdpi.com |

This table summarizes common electronic transitions observed in various phenothiazine-based compounds.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and isolating it for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss It is well-suited for the analysis of volatile and thermally stable compounds. imist.ma In the context of phenothiazine derivatives, GC-MS can be used to identify impurities, analyze metabolites, and confirm the identity of synthesized compounds. usask.canih.gov

The process involves injecting the sample into the GC, where it is vaporized and separated as it travels through a capillary column. medistri.swiss The separation is based on the compound's boiling point and its affinity for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparing it to spectral libraries. medistri.swiss The isotopic purity of labeled phenothiazine analogues has also been successfully determined using this method. usask.ca

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of a wide range of organic molecules. acs.org It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. oup.com

For the analysis of this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com As the sample passes through the column, compounds are separated based on their hydrophobicity.

Following separation by LC, the eluent is directed to the mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to ionize the analytes. capes.gov.br Phenothiazine derivatives typically form protonated molecules, [M+H]⁺, which are then detected by the mass analyzer. acs.orgnih.gov Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, which often correspond to the loss of side chains. capes.gov.brnih.gov This method offers very low detection limits and is widely used for analyzing phenothiazines in complex matrices like biological fluids. mdpi.comcapes.gov.br

Other Complementary Structural Characterization Methods

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is used to calculate the empirical formula of a compound. For a newly synthesized molecule like this compound, elemental analysis provides crucial validation of its atomic composition. scholarsresearchlibrary.com

The procedure involves combusting a small, precisely weighed amount of the pure sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. These experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's proposed structure and purity. orientjchem.orgnih.gov

Table 3: Representative Elemental Analysis Data for a Phenothiazine Analog

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 69.59 | 69.55 | scholarsresearchlibrary.com |

| H | 5.01 | 5.04 | scholarsresearchlibrary.com |

| N | 7.73 | 7.72 | scholarsresearchlibrary.com |

| O | 8.83 | 8.85 | scholarsresearchlibrary.com |

This table shows an example of elemental analysis data for 2-((10H-phenothiazin-2-yl)oxy)-N-(m-tolyl)acetamide, demonstrating the close correlation between theoretical and experimental values.

Computational Chemistry and Theoretical Studies on 8 Acetyl 3h Phenothiazin 3 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost.

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations are employed to determine the distribution of electrons and the energies of molecular orbitals. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net A small HOMO-LUMO energy gap (ΔE) suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com This gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. conicet.gov.ar

For phenothiazine (B1677639) derivatives, DFT studies have shown that substitutions on the core ring structure significantly influence the HOMO and LUMO energy levels. For instance, calculations on phenothiazine and its methyl-substituted derivatives reveal how different functional groups alter these electronic parameters. researchgate.net The HOMO orbitals are often distributed across the electron-rich phenothiazine ring system, while the LUMO's location can be influenced by electron-withdrawing substituents. pmf.unsa.ba This analysis is crucial for understanding the charge transfer interactions that can occur within the molecule. nih.gov

| Compound | Method | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (ΔE) (a.u.) |

|---|---|---|---|---|

| Phenothiazine | ab initio | -0.277 | 0.056 | 0.333 |

| 2-methyl-phenothiazine | ab initio | -0.270 | 0.059 | 0.329 |

| 3-methyl-phenothiazine | ab initio | -0.268 | 0.059 | 0.327 |

Data sourced from a study on the electronic structure of phenothiazine derivatives. researchgate.net The values illustrate how substitutions affect frontier orbital energies.

Tautomers are isomers of a chemical compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and adjacent double bond. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For heterocyclic compounds like phenothiazine derivatives, DFT calculations are instrumental in determining the relative stability of different tautomeric forms and conformational isomers. researchgate.net By calculating the total energy of each potential structure, researchers can predict the most stable form in the gas phase or in different solvents using models like the Polarizable Continuum Model (PCM). researchgate.net For example, studies on related heterocyclic systems, such as (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones, have used DFT to interpret substituent-dependent reactivity, which is linked to the stability of various intermediate forms. researchgate.net Such analyses can elucidate reaction mechanisms and predict the regioselectivity of chemical reactions. researchgate.net

DFT calculations provide a reliable method for predicting the spectroscopic properties of molecules, which is essential for structure elucidation and characterization. The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method combined with DFT is a common practice. rsc.orgrsc.org This approach allows for the computation of spectra for candidate structures, which can then be compared with experimental data to confirm the correct structure. nrel.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

The phenothiazine scaffold is known to interact with a wide range of biological targets, including dopamine receptors, cholinesterases, and various protein kinases. bilkent.edu.trekb.eg Molecular docking is used to predict the preferred binding orientation of a ligand within the active site of a target protein.

Docking studies on phenothiazine derivatives have identified key interactions that contribute to their biological activity. For example, in silico screening has identified cholinesterases as common targets for phenothiazines. bilkent.edu.tr Docking simulations of these derivatives into the active site of acetylcholinesterase (AChE) have revealed specific interactions, such as steric stacking with hydrophobic residues (e.g., Tyr337, Trp86) and hydrogen bonding with amino acids like Gln202. bilkent.edu.tr Similarly, docking studies of benzothiazinones, which are structurally related to phenothiazines, against the VEGFR2 kinase receptor have shown common binding modes within the catalytic pocket. nih.gov These studies are crucial for profiling the potential targets of a new compound like 8-Acetyl-3H-phenothiazin-3-one and guiding experimental validation. researchgate.net

| Scaffold | Biological Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Phenothiazine derivative | Acetylcholinesterase (AChE) | Tyr337, Trp86 | Steric/Stacking |

| Phenothiazine derivative | Acetylcholinesterase (AChE) | Gln202 | Hydrogen Bond |

| Benzothiazinone | VEGFR2 Kinase | Cys919 | Hydrogen Bond |

| Thiazolylhydrazonothiazole | EGFR Tyrosine Kinase | Met793 | Hydrogen Bond |

This table compiles representative interaction data from docking studies on phenothiazine and related heterocyclic scaffolds against various protein targets. bilkent.edu.trnih.govnih.gov

Beyond identifying binding poses, computational methods aim to predict the strength of the ligand-protein interaction, known as binding affinity. Docking programs calculate a score that estimates this affinity, allowing for the ranking of different compounds. However, these scores are often approximations.

To gain a more accurate understanding, molecular dynamics (MD) simulations are frequently employed. MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into its stability and dynamic behavior. nih.gov By analyzing the MD trajectory, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These simulations can reveal how a ligand induces conformational changes in the protein and how water molecules may mediate the interaction, offering a more complete picture of the binding mechanism. nih.gov This detailed understanding is essential for the rational design and optimization of new therapeutic agents based on the phenothiazine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are pivotal in medicinal chemistry for developing predictive models that correlate the structural features of a compound with its biological activity. For a molecule like this compound, such studies would be instrumental in predicting its potential biological activities and guiding the synthesis of more potent analogues.

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for this compound would involve a systematic process. Initially, a dataset of phenothiazine derivatives with known biological activities would be compiled. Subsequently, a variety of molecular descriptors for each compound, including this compound, would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. The predictive power of the resulting model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Identification of Key Structural Descriptors

Through the QSAR modeling process, key structural descriptors that significantly influence the biological activity of phenothiazine derivatives can be identified. For this compound, these descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape.

Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges would be crucial in understanding the molecule's reactivity and interaction with biological targets. The acetyl group at the 8-position and the keto group at the 3-position would significantly influence the electronic distribution within the phenothiazine core.

Steric Descriptors: Parameters like molecular volume and surface area would be important in determining how the molecule fits into a biological receptor.

The identification of these key descriptors provides valuable insights into the mechanism of action and allows for the rational design of new derivatives with enhanced activity.

Photochemical Behavior and Excited-State Dynamics

The extended π-system of the phenothiazine core in this compound suggests that it is likely to exhibit interesting photochemical properties. Theoretical studies are essential to understand its behavior upon absorption of light and the subsequent decay pathways of its excited states.

Investigation of Triplet Yield and Intersystem Crossing

Upon photoexcitation, this compound would be promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can either return to the ground state via fluorescence or undergo a process called intersystem crossing (ISC) to a triplet state (T₁). The efficiency of this process is quantified by the triplet quantum yield.

The presence of the sulfur atom in the phenothiazine ring is known to enhance spin-orbit coupling, which is a key factor promoting intersystem crossing. Theoretical calculations, such as those employing time-dependent density functional theory (TD-DFT), can be used to estimate the rate of intersystem crossing and predict the triplet yield. The nature and energy of the excited singlet and triplet states, influenced by the acetyl and keto substituents, would be critical in determining the efficiency of this process. Phenothiazine derivatives are known to be utilized as photosensitizers, a role that hinges on their ability to efficiently generate triplet states.

Energy-Level Diagrams and Excited-State Population Decay Pathways

A theoretical investigation would allow for the construction of a Jablonski-like diagram to visualize the energy levels of the ground and excited states (S₀, S₁, T₁) of this compound and the potential decay pathways.

| State Transition | Description |

| S₀ → S₁ | Absorption of a photon promotes the molecule to the first excited singlet state. |

| S₁ → S₀ | The molecule can return to the ground state via radiative decay (fluorescence) or non-radiative decay (internal conversion). |

| S₁ → T₁ | Intersystem crossing, a non-radiative transition to the first excited triplet state. |

| T₁ → S₀ | The molecule can return to the ground state from the triplet state via radiative decay (phosphorescence) or non-radiative decay. |

Research on Reactivity and Mechanistic Pathways Involving 8 Acetyl 3h Phenothiazin 3 One

Oxidation and Reduction Chemistry of the Phenothiazin-3-one System

The phenothiazin-3-one system is redox-active, capable of undergoing both oxidation at the sulfur atom and electron transfer processes involving the conjugated π-system. The presence of both an acetyl group and a quinone-imine moiety significantly influences these pathways compared to simple 10H-phenothiazines.

The sulfur atom in the phenothiazine (B1677639) ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides (S-oxides) and, under more stringent conditions, S,S-dioxides (sulfones). This transformation is a common metabolic pathway for phenothiazine-based drugs and can also be achieved synthetically. nih.gov

The oxidation of the sulfide (B99878) to a sulfoxide (B87167) introduces an electron-withdrawing group, which reduces the electron density on the phenothiazine ring system. mdpi.com This can be accomplished using various oxidizing agents. For instance, the parent 3H-phenothiazin-3-one has been shown to act as a photocatalyst in the aerobic oxidation of external sulfides to sulfoxides, proceeding through a singlet oxygen mechanism. researchgate.netbsb-muenchen.de This inherent photochemical activity highlights the system's ability to engage in oxidative processes.

Further oxidation of the phenothiazine S-oxide can yield the corresponding S,S-dioxide. researchgate.net This step typically requires stronger oxidizing conditions. The conversion of the sulfide to a sulfoxide and then to a sulfone significantly alters the geometry and electronic properties of the molecule, with the sulfone being a strong electron-withdrawing group. mdpi.com

Table 1: Common Oxidizing Agents for Phenothiazine Sulfoxidation

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide | nih.gov |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide/Sulfone | researchgate.net |

| Molecular Oxygen (O₂) with Photocatalyst | Sulfoxide | researchgate.net |

The core mechanism of phenothiazine redox chemistry involves the transfer of electrons to form radical cations and dications. mdpi.com The oxidation of phenothiazine derivatives is often a stepwise process involving single-electron transfers. nih.govacs.org The stability and redox potential of these species are heavily influenced by the substituents on the aromatic rings.

For 8-Acetyl-3H-phenothiazin-3-one, the presence of two electron-withdrawing groups (the 3-keto and 8-acetyl functionalities) is expected to increase the oxidation potential compared to unsubstituted 10H-phenothiazine. This is because these groups decrease the electron density of the π-system, making the removal of an electron more difficult. nih.gov Studies on related compounds show that electron-withdrawing substituents lead to higher conversion rates in oxidation reactions. nih.gov

The general mechanism for the photooxidation of phenothiazines involves the formation of an excited state upon light absorption, followed by electron transfer to an acceptor, such as molecular oxygen, to generate a phenothiazine radical cation (PTZ•+) and a superoxide (B77818) radical anion. nih.govacs.org This radical cation is a key intermediate in many reactions. nih.gov The redox potential of the catalyst is a critical factor; for instance, N-arylphenothiazines with more electron-donating substituents have lower reduction potentials, making them stronger photoredox catalysts for reducing substrates. nih.gov

Table 2: Representative Redox Potentials of Phenothiazine Derivatives

| Compound | Redox Couple | Potential (V vs. SCE) | Reference |

|---|---|---|---|

| N-Phenylphenothiazine | PTZ•+/PTZ | +0.67 | nih.gov |

| N-(4-Dimethylaminophenyl)phenothiazine | PTZ•+/PTZ | +0.57 | nih.gov |

| N-Phenylphenothiazine (Excited State) | PTZ•+/PTZ* | -2.1 | acs.org |

Radical Chemistry and Radical Trapping Experiments

The formation of radical intermediates is central to the reactivity of phenothiazines. The one-electron oxidation of the phenothiazine nucleus produces a relatively stable nitrogen-centered or sulfur-centered radical cation. nih.govunito.it The existence of these radicals can be confirmed through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and radical trapping experiments. unito.itrsc.org

In such experiments, a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is added to the reaction. acs.orgrsc.org The formation of a stable adduct between the scavenger and the transient radical intermediate provides evidence for the radical mechanism. For example, in the photocatalytic synthesis of γ-lactones using N-phenylphenothiazine sulfoxide, radical trapping experiments with TEMPO and 2,6-di-tert-butyl-4-methylphenol (BHT) successfully detected key carbon-centered radical intermediates, supporting a single electron transfer (SET) mechanism. acs.org

Mechanistic studies on 3H-phenothiazin-3-one have shown that its photocatalytic activity in the aerobic oxidation of sulfides proceeds via the formation of singlet oxygen (¹O₂), which is generated through energy transfer from the excited triplet state of the photocatalyst to ground-state molecular oxygen (³O₂). researchgate.net This was confirmed by experiments showing that the reaction was quenched by a known singlet oxygen scavenger. This indicates that, in addition to forming radical cations via electron transfer, the phenothiazin-3-one system can also operate through an energy transfer mechanism to generate other reactive species.

Acid-Catalyzed and Base-Catalyzed Reactions

The functional groups of this compound provide sites for both acid and base catalysis.

Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the acetyl group and the 3-keto group, as well as the imine nitrogen, can be protonated. Protonation of the carbonyls would activate them towards nucleophilic attack. This principle is used in the classical Biginelli reaction, an acid-catalyzed cyclocondensation used to synthesize related dihydropyrimidinone structures. nih.gov

Base Catalysis: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of classical carbonyl chemistry reactions, such as aldol (B89426) condensations, Claisen-Schmidt reactions, and alkylations. For example, the synthesis of phenothiazinyl-enones has been achieved through base-catalyzed (NaOH) condensation of a formyl-phenothiazine with an acetophenone. mdpi.com This demonstrates the feasibility of using the acetyl group in this compound as a handle for further derivatization under basic conditions.

Mechanistic Insights into Derivatization Reactions

Derivatization of the phenothiazin-3-one core can be achieved through various pathways, with mechanisms often involving radical intermediates or transition-metal catalysis.

One fundamental derivatization is the synthesis of the phenothiazin-3-one ring itself. A one-pot synthesis from hydroquinones and 2-aminothiophenol (B119425) using chromic acid proceeds via an oxidative radical coupling mechanism. researchgate.net The reaction involves the formation of thiyl and aryl radicals, which couple to form the C–S bond, followed by cyclization and further oxidation to yield the final phenothiazin-3-one structure. researchgate.net

Post-synthesis derivatization is also common. For instance, aryl groups can be introduced onto a bromo-substituted diazabenzophenothiazin-5-one via a Suzuki-Miyaura coupling reaction. derpharmachemica.com This reaction follows a well-established catalytic cycle involving a palladium catalyst, with steps of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond. derpharmachemica.com

Furthermore, the photocatalytic nature of the 3H-phenothiazin-3-one core offers another route for derivatization. As a photocatalyst, it can initiate reactions by generating singlet oxygen or by engaging in single electron transfer. researchgate.netrsc.org For example, a proposed mechanism for a [2+2] photocycloaddition involving a phenothiazine derivative suggests that the excited state of the phenothiazine facilitates a single electron transfer from an alkene, generating a radical-ion pair that subsequently cyclizes. rsc.org This highlights the potential to use the inherent photochemical properties of the this compound core to mediate its own derivatization or to catalyze other transformations.

Applications of 8 Acetyl 3h Phenothiazin 3 One in Advanced Chemical Systems

Role as Organic Photoredox Catalysts

Organic photoredox catalysis has emerged as a powerful tool in modern synthesis, utilizing light to drive chemical reactions under mild conditions. Phenothiazine (B1677639) derivatives are well-regarded for their photoactive properties. chinesechemsoc.org Although direct studies on the photocatalytic activity of 8-Acetyl-3H-phenothiazin-3-one are not documented, research on the parent compound, 3H-phenothiazin-3-one , has identified it as an effective organophotocatalyst.

Catalyst Species Interconversion and Activation

Research has demonstrated that 3H-phenothiazin-3-one can serve as a photocatalyst for the aerobic oxidation of sulfides to sulfoxides. In this role, the catalyst operates under visible light irradiation, typically from a blue LED source, using molecular oxygen from the air as the terminal oxidant.

The proposed activation mechanism involves the photo-excited state of the 3H-phenothiazin-3-one catalyst. Upon absorbing light, the catalyst is promoted to an excited state. This excited catalyst is believed to facilitate the generation of reactive oxygen species (ROS), most commonly singlet oxygen (¹O₂), which then reacts with the sulfide (B99878) substrate to form the corresponding sulfoxide (B87167). This process represents a greener alternative to many traditional oxidation protocols that require stoichiometric, often harsh, oxidizing agents.

Substrate Scope and Synthetic Utility in Catalysis

The synthetic utility of the 3H-phenothiazin-3-one core as a photocatalyst has been demonstrated in the selective oxidation of a variety of sulfides. The methodology shows broad applicability, accommodating both alkyl-aryl and dialkyl sulfides with good to excellent yields. This process is notable for its low catalyst loading (as low as 0.05 mol%) and its use of molecular oxygen as the sole oxidant.

The reaction tolerates various functional groups, and its applicability has been extended to the synthesis of pharmaceutically relevant molecules such as Modafinil and the natural product Sulforaphane, starting from their corresponding sulfide precursors. The scope of the sulfide oxidation catalyzed by the parent 3H-phenothiazin-3-one is detailed in the table below. The acetyl group in this compound would likely influence the catalyst's redox potentials and photophysical properties, potentially altering its efficiency and substrate compatibility, though specific data is unavailable.

| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) |

|---|---|---|---|

| 1 | Thioanisole | Methyl phenyl sulfoxide | 99 |

| 2 | 4-Methylthioanisole | 4-Methylphenyl methyl sulfoxide | 99 |

| 3 | 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 99 |

| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 99 |

| 5 | 4-Bromothioanisole | 4-Bromophenyl methyl sulfoxide | 99 |

| 6 | Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | 99 |

| 7 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 99 |

| 8 | Dibutyl sulfide | Dibutyl sulfoxide | 80 |

| 9 | Dibenzyl sulfide | Dibenzyl sulfoxide | 99 |

Potential in Functional Materials Research (e.g., Optoelectronic Properties)

Phenothiazine and its derivatives are of significant interest in materials science due to their excellent electron-donating capabilities, redox activity, and unique photophysical properties. mdpi.com These characteristics make them prime candidates for components in various functional materials, particularly in the field of optoelectronics. mdpi.comresearchgate.net Phenothiazine-based molecules have been extensively investigated as donor units in D-π-A (Donor-π-bridge-Acceptor) dyes for dye-sensitized solar cells (DSSCs). physchemres.orgnih.gov

The performance of these materials is highly dependent on their molecular structure, which dictates their electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and light-harvesting efficiency. bohrium.com Theoretical studies on various phenothiazine-based dyes have shown that structural modifications, such as the choice of π-spacer and acceptor units, can fine-tune these parameters to optimize device performance. physchemres.orgbohrium.com For instance, the non-planar, butterfly-like conformation of the phenothiazine core can help to reduce dye aggregation, which is beneficial for photovoltaic applications. nih.gov

While no specific studies on the optoelectronic properties of This compound are available, the presence of the acetyl group at the C8 position would be expected to significantly influence its electronic structure. As an electron-withdrawing group, it would likely lower the HOMO and LUMO energy levels and alter the intramolecular charge-transfer characteristics of the molecule compared to the unsubstituted 3H-phenothiazin-3-one core. This modulation could make it a potentially interesting building block for new organic electronic materials, though experimental validation is required.

Development of Chemical Probes and Tools

The inherent photophysical properties of the phenothiazine scaffold make it an attractive platform for the design of chemical sensors and fluorescent probes. scispace.com The ability of phenothiazine derivatives to engage in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes upon interaction with specific analytes allows for the development of "turn-on" or "turn-off" fluorescent sensors.

For example, various phenothiazine derivatives have been successfully developed as chemosensors. Specific derivatives have shown high selectivity and sensitivity for detecting fluoride (B91410) ions, where the interaction with the N-H proton of the phenothiazine core triggers a distinct colorimetric and fluorescent response. scispace.comrsc.org Other research has demonstrated the use of a phenothiazine-based molecule for the light-activated detection of chloroform (B151607) and other chlorinated hydrocarbons, enabling naked-eye detection at low concentrations. researchgate.net Furthermore, the phenothiazine framework has been incorporated into more complex systems, such as DNA sensors for detecting pharmaceuticals like doxorubicin. rsc.org

Currently, there are no published studies detailing the use of This compound specifically as a chemical probe or sensor. However, given the demonstrated utility of the broader phenothiazine family in sensing applications, it represents a promising, yet unexplored, scaffold for the rational design of new probes. The specific substitution pattern could be leveraged to tune its selectivity and sensitivity towards target analytes.

Future Research Directions and Unexplored Avenues for 8 Acetyl 3h Phenothiazin 3 One

Novel Synthetic Strategies for Structural Complexity

Future synthetic research on 8-Acetyl-3H-phenothiazin-3-one will likely move beyond classical methods to embrace more efficient and sophisticated strategies that allow for precise control over molecular architecture. These modern techniques can facilitate the creation of libraries of complex derivatives for screening and application development.

Key strategies include:

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation has become a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials. researchgate.net This approach allows for the direct attachment of new functional groups to the carbon-hydrogen bonds of the phenothiazine (B1677639) backbone. For instance, ruthenium-catalyzed C-H activation has been used on phenothiazine-3-carbaldehydes to build complex fused-ring systems. rsc.org Similarly, copper-catalyzed methods have enabled the coupling of phenothiazines with amino acid derivatives, demonstrating the potential for creating novel bioconjugates. acs.org Applying these methods to this compound could generate unprecedented structural diversity.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to forge new chemical bonds. beilstein-journals.org Phenothiazines themselves are excellent organic photocatalysts, capable of facilitating reactions like dehalogenations and C-N cross-couplings. nih.gov This reactivity can be harnessed to synthesize extended phenothiazine systems by developing ring-fusion approaches, which systematically increase the π-conjugation length and tune the molecule's photophysical properties. rsc.org Such strategies could transform the this compound core into novel photocatalysts or materials for optoelectronics.

Flow Chemistry: Continuous flow chemistry provides significant advantages over traditional batch synthesis, including enhanced safety, scalability, improved reaction control, and higher yields. springerprofessional.demdpi.com This technology is particularly well-suited for the multi-step synthesis of complex heterocycles, allowing for the "telescoping" of reactions where intermediates are generated and used in subsequent steps without isolation. uc.pt Implementing flow processes for the modification of this compound could streamline the production of derivatives, enabling rapid library synthesis for pharmacological or materials screening. researchgate.net

| Synthetic Strategy | Primary Advantage | Potential Application to this compound | Key References |

|---|---|---|---|

| C-H Functionalization | High atom economy; avoids pre-functionalization steps. | Directly attach aryl, alkyl, or other groups to the aromatic rings for structure-activity relationship studies. | researchgate.netrsc.orgacs.org |

| Photoredox Catalysis | Uses visible light; mild reaction conditions; enables unique transformations. | Create extended π-systems for optoelectronic materials or develop new photocatalysts based on the core structure. | beilstein-journals.orgnih.govrsc.org |

| Flow Chemistry | High efficiency, safety, and scalability; enables multi-step synthesis. | Rapidly synthesize a library of derivatives by automating sequential modification reactions. | springerprofessional.deuc.ptresearchgate.net |

Integration with Emerging Analytical Techniques

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their unambiguous structural characterization. The increasing complexity of synthetic products necessitates the use of powerful, multi-faceted analytical approaches. researchgate.net

Future characterization will rely on:

Advanced NMR Spectroscopy: While 1D ¹H and ¹³C NMR are standard, complex heterocyclic structures demand more sophisticated 2D NMR techniques. ipb.pt Methods like TOCSY (Total Correlated Spectroscopy) reveal entire proton spin systems, while heteronuclear techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish direct and long-range correlations between protons and heteroatoms (¹³C, ¹⁵N). ipb.ptoup.com These methods are indispensable for assigning every atom in a novel, complex derivative and confirming its regiochemistry. Furthermore, ¹⁵N NMR spectroscopy is a powerful, albeit less common, tool for studying nitrogen-containing heterocycles, providing direct insight into the electronic environment of the nitrogen atoms. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. nih.govmdpi.com This is critical for confirming the identity of newly synthesized compounds and distinguishing between isomers.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of a molecule. nih.gov This technique provides definitive proof of connectivity and stereochemistry and reveals crucial information about molecular conformation, such as the characteristic "butterfly" fold of the phenothiazine ring system. wikipedia.org

| Technique | Information Provided | Relevance for this compound Derivatives | Key References |

|---|---|---|---|

| 2D NMR (COSY, TOCSY, HMQC, HMBC) | Atom connectivity, proton-proton spin systems, and proton-carbon correlations. | Unambiguously determines the precise structure and substitution patterns of complex derivatives. | researchgate.netipb.pt |

| ¹⁵N NMR Spectroscopy | Direct information on the electronic environment of nitrogen atoms. | Probes electronic changes at the core nitrogen atom upon substitution. | researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirms the chemical formula of new compounds, distinguishing from potential byproducts. | nih.govmdpi.com |

| X-ray Crystallography | Definitive 3D molecular structure, conformation, and crystal packing. | Provides absolute proof of structure and insights into solid-state properties. | nih.gov |

Advanced Theoretical Modeling of Reactivity and Selectivity

Computational chemistry offers powerful predictive insights into the behavior of molecules, guiding synthetic efforts and explaining experimental observations. For a molecule like this compound, theoretical modeling can predict its electronic properties, reactivity, and potential for various applications before resource-intensive lab work begins.

Key theoretical approaches include:

Density Functional Theory (DFT): DFT is a robust method for investigating the electronic structure of molecules. researchgate.netbohrium.com Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is crucial for understanding electronic transitions and reactivity. bohrium.combohrium.com Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. tandfonline.com DFT is also used to calculate thermochemical parameters that describe the ability of a compound to scavenge free radicals, such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is used to analyze the electron density distribution to characterize chemical bonds and non-covalent interactions, such as weak intramolecular hydrogen bonds. mdpi.combas.bg This can be particularly useful for understanding the conformational preferences and interaction modes of phenothiazine derivatives. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a molecule over time, providing insights into its interactions with other molecules, such as solvents or biological targets like proteins. tandfonline.com This is crucial for predicting how a derivative might behave in a complex biological environment or self-organize in a material.

| Parameter | Methodology | Predicted Property | Key References |

|---|---|---|---|

| HOMO/LUMO Energy Gap | DFT | Electronic excitability, color, and potential for use in optoelectronics. A small gap suggests easier excitation. | researchgate.netbohrium.combohrium.com |

| Molecular Electrostatic Potential (MEP) | DFT | Chemical reactivity sites for electrophilic and nucleophilic attack. | tandfonline.com |

| Bond Dissociation Enthalpy (BDE) | DFT | Antioxidant potential via hydrogen atom transfer mechanism. | mdpi.com |